molecular formula C7H6O3S B1353071 Methyl 2-oxo-2-(thiophen-2-yl)acetate CAS No. 26878-13-7

Methyl 2-oxo-2-(thiophen-2-yl)acetate

Cat. No. B1353071
CAS RN: 26878-13-7
M. Wt: 170.19 g/mol
InChI Key: TWMBHJJCUUXOKM-UHFFFAOYSA-N
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Description

“Methyl 2-oxo-2-(thiophen-2-yl)acetate” is a chemical compound with the molecular formula C7H6O3S . It is a derivative of thiophene, a five-membered heterocyclic compound that contains sulfur .


Synthesis Analysis

The synthesis of “Methyl 2-oxo-2-(thiophen-2-yl)acetate” involves a reaction at room temperature for 2 hours. The compound is dissolved in water, to which sodium hydroxide is added . The reaction solution is then extracted with methylene chloride .


Molecular Structure Analysis

The molecular structure of “Methyl 2-oxo-2-(thiophen-2-yl)acetate” is characterized by a thiophene ring attached to a carbonyl group and a methyl ester group . The exact mass of the molecule is 170.00400 .


Chemical Reactions Analysis

“Methyl 2-oxo-2-(thiophen-2-yl)acetate” can undergo various chemical reactions. For example, it can be used as a precursor in the production of other thiophene derivatives .

Scientific Research Applications

Synthesis and Intermediates in Drug Development

Methyl 2-oxo-2-(thiophen-2-yl)acetate and its derivatives play a significant role in the synthesis of various compounds. An experiment using 2-bromothiophene as a raw material to produce methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate via a Grignard reaction highlights its application in undergraduate courses to enhance interest in scientific research and experimental skills (W. Min, 2015). Additionally, this compound is a key intermediate in the synthesis of Clopidogrel Sulfate, an important drug, showcasing its relevance in the pharmaceutical industry (Hu Jia-peng, 2012).

Antibacterial and Antimicrobial Properties

Several studies have synthesized compounds involving methyl 2-oxo-2-(thiophen-2-yl)acetate derivatives, demonstrating significant in vitro growth inhibitory activity against microbes like E. coli, S. aureus, and Salmonella typhi (N. Desai et al., 2001), and various other compounds showing antimicrobial activities (Pravinkumar N. Sable et al., 2014). This highlights the potential of such compounds in developing new antimicrobial agents.

Application in Analytical Chemistry

The compound has also been used as a fluorogenic labelling reagent for high-performance liquid chromatography (HPLC) of biologically important thiols, indicating its utility in analytical chemistry (R. Gatti et al., 1990).

Conducting Polymers and Supercapacitor Applications

Methyl 2-oxo-2-(thiophen-2-yl)acetate derivatives have been used in the synthesis of conducting polymers with potential applications in supercapacitors, highlighting its relevance in materials science and energy storage technologies (E. Hür et al., 2016).

Neurological Studies

In neurological research, derivatives of this compound have been studied for their effects on learning and memory in mice, providing insights into potential therapeutic applications (Jiang Jing-ai, 2006).

Future Directions

The future directions for “Methyl 2-oxo-2-(thiophen-2-yl)acetate” could involve further exploration of its synthesis methods, chemical reactions, and potential applications in various fields. As a thiophene derivative, it could be of interest in medicinal chemistry, material science, and industrial chemistry .

properties

IUPAC Name

methyl 2-oxo-2-thiophen-2-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O3S/c1-10-7(9)6(8)5-3-2-4-11-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWMBHJJCUUXOKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)C1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301304000
Record name Methyl α-oxo-2-thiopheneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301304000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-oxo-2-(thiophen-2-yl)acetate

CAS RN

26878-13-7
Record name Methyl α-oxo-2-thiopheneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26878-13-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl α-oxo-2-thiopheneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301304000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a stirred solution of 2-thiopheneglyoxylic acid (1 g) in methanol (10 ml) was added 5 drops of concentrated sufuric acid and the mixture was refluxed for 4 hours. Then the methanol was evaporated off and the residue was partitioned between ethyl acetate and water. The organic extract was washed with water and brine, dried (sodium sulfate) and evaporated to give methyl 2-thiopheneglyoxylate as an oil (1.01 g).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
F Foschi, E Bonandi, A Mereu, B Pacchetti, D Gozzini… - Arkivoc, 2018 - air.unimi.it
An efficient selective synthesis of methyl dithienyl-glycolates has been developed. The interest of this two steps protocol resides in the possibility of synthesized either methyl 2, 2-…
Number of citations: 1 air.unimi.it

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